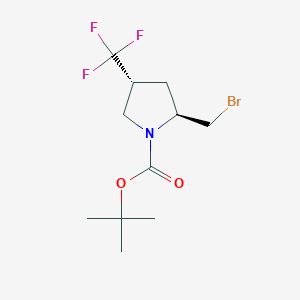
tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with bromomethyl and trifluoromethyl groups The tert-butyl group attached to the nitrogen atom of the pyrrolidine ring provides steric hindrance, which can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the bromomethyl and trifluoromethyl groups. The tert-butyl group is then introduced via a tert-butylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals and biologically active molecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying and optimizing the properties of potential drug candidates.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions. The bromomethyl and trifluoromethyl groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,4R)-2-(chloromethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-2-(iodomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-2-(methyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which provides specific reactivity patterns not observed in its chloro, iodo, or methyl analogs. The trifluoromethyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17BrF3NO2 |
|---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17BrF3NO2/c1-10(2,3)18-9(17)16-6-7(11(13,14)15)4-8(16)5-12/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
XBLBLVAIYXPQJB-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CBr)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















